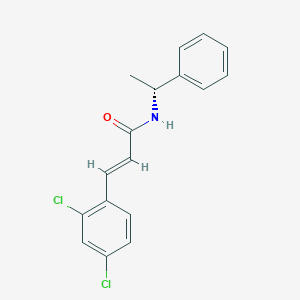![molecular formula C12H16N2O2 B329531 N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE](/img/structure/B329531.png)
N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE is an organic compound with the molecular formula C12H16N2O2 It is a derivative of benzene, where two acetylaminomethyl groups are attached to the 1 and 3 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE can be synthesized through a multi-step process. One common method involves the acetylation of 1,3-bis(aminomethyl)benzene. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the acetylaminomethyl groups back to aminomethyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: 1,3-Bis(aminomethyl)benzene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the acetylaminomethyl groups can form hydrogen bonds or participate in nucleophilic or electrophilic interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(aminomethyl)benzene: The parent compound without acetylation.
1,4-Bis(acetylaminomethyl)benzene: A positional isomer with acetylaminomethyl groups at the 1 and 4 positions.
1,3-Bis(isocyanatomethyl)benzene: A derivative with isocyanate groups instead of acetylaminomethyl groups.
Uniqueness
N-{[3-(ACETAMIDOMETHYL)PHENYL]METHYL}ACETAMIDE is unique due to the presence of acetylaminomethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-[[3-(acetamidomethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)13-7-11-4-3-5-12(6-11)8-14-10(2)16/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
ZRSLEYDYXGOJEI-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC(=CC=C1)CNC(=O)C |
Canonical SMILES |
CC(=O)NCC1=CC(=CC=C1)CNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


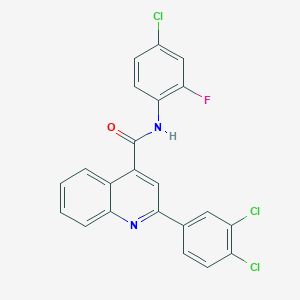
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B329454.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B329455.png)
![Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-quinolinyl]carbonyl}amino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329456.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B329457.png)
![2-Methoxyethyl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329458.png)
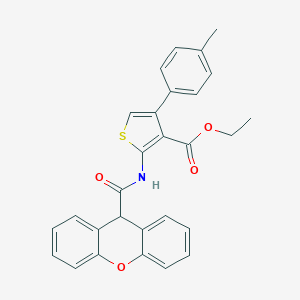
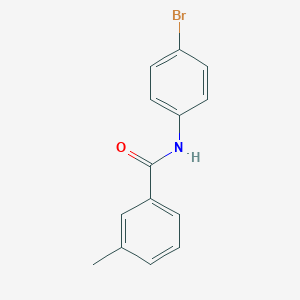
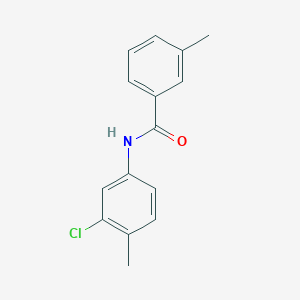
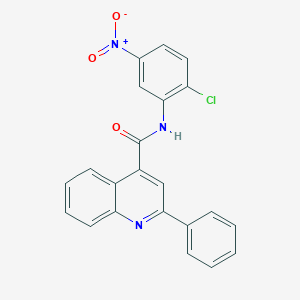
![3-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329472.png)
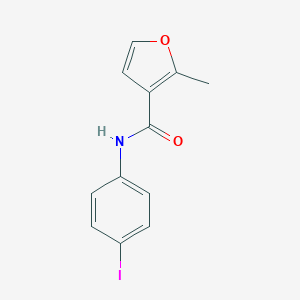
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B329474.png)
